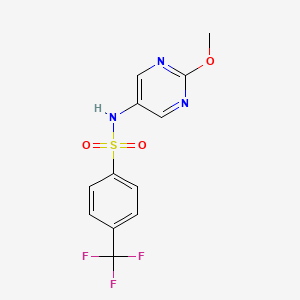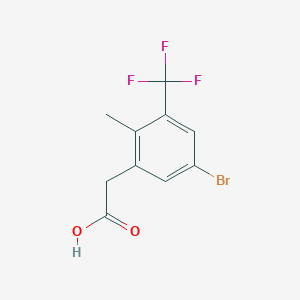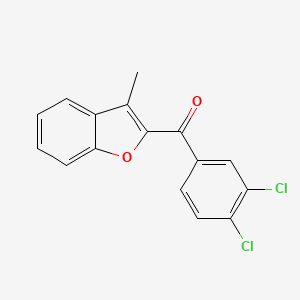
(3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This compound is a 3-Methanone-6-substituted-benzofuran derivative .
Synthesis Analysis
Benzofuran derivatives have been synthesized by various researchers . For instance, 3-Methanone-6-substituted-benzofuran derivatives were synthesized by Liu and co-workers . The synthesis of these compounds may involve electron-withdrawing substituents such as 2,4-dichlorophenyl and 4-fluorophenyl appended at the C-5 position of the isoxazole core .Molecular Structure Analysis
The molecular structure ofThis compound includes a benzofuran ring, a dichlorophenyl group, and a methanone group . The exact structural details are not available in the search results.
Applications De Recherche Scientifique
Synthesis and Reactivity Studies
Research on similar compounds involves the synthesis of novel derivatives and the investigation of their chemical reactivity. For example, a study described the synthesis of benzofuran-2-yl derivatives and their evaluation for antiproliferative activity and the ability to reverse multidrug resistance in human cancer cell lines. This suggests a potential application of related compounds in developing new therapeutic agents targeting cancer cells resistant to standard treatments (Parekh et al., 2011).
Pharmacological Applications
Another area of interest is the pharmacological potential of similar structures. For instance, research on benzophenone derivatives from natural sources has identified compounds with biological activity. Although the primary focus might be on the natural product chemistry, such studies highlight the interest in benzophenone and benzofuran derivatives for their potential bioactivity, which could extend to compounds like (3,4-Dichlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (Nedialkov & Kitanov, 2002).
Chemical Synthesis and Molecular Docking Studies
Further, synthetic methodologies developed for related compounds, such as the selective CB2 receptor agonist synthesis, indicate the utility of benzofuran derivatives in medicinal chemistry. These synthetic routes could provide a basis for the synthesis and functionalization of this compound for specific biological targets (Luo & Naguib, 2012).
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . They have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area may focus on developing new therapeutic agents and understanding their structure-activity relationships .
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-11-4-2-3-5-14(11)20-16(9)15(19)10-6-7-12(17)13(18)8-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDHSLLAOVSGAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2754160.png)
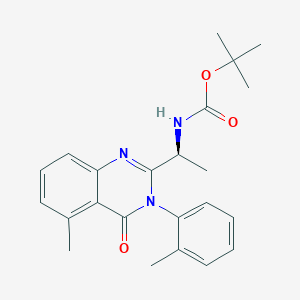
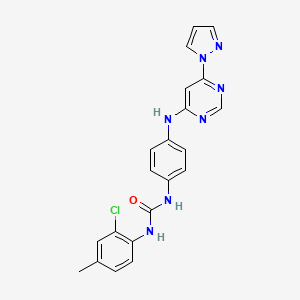
![5-((3,4-Difluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2754167.png)
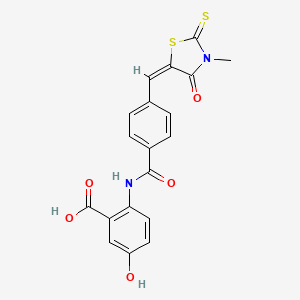
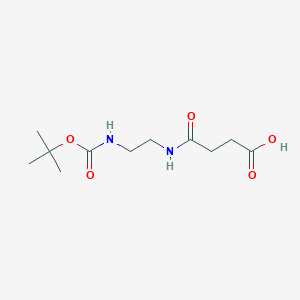
![1-benzyl-7-methyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B2754172.png)
![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B2754173.png)
![1-[5-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-3-phenyl-3,4-dihydropyrazol-2-yl]-2-methylpropan-1-one](/img/structure/B2754174.png)
